

Understanding the chemical structure and properties of Alpinetin

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Compound of Interest

Compound Name: *Alpinetin*

Cat. No.: *B085596*

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Alpinetin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinetin is a naturally occurring dihydroflavonoid found in various medicinal plants, most notably from the genus *Alpinia*. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **alpinetin**. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Alpinetin, with the systematic IUPAC name (2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavanone. Its chemical structure is characterized by a C6-C3-C6 backbone.

Table 1: Chemical Identifiers for **Alpinetin**

Identifier	Value
IUPAC Name	(2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one[1]
Synonyms	(-)-Alpinetin, 5-O-Methylpinocembrin, (S)-7-Hydroxy-5-methoxyflavanone
CAS Number	36052-37-6[1]
Molecular Formula	C ₁₆ H ₁₄ O ₄ [1]
Molecular Weight	270.28 g/mol
InChI Key	QQQCWVDPMPFUGF-ZDUSSCGKSA-N
Canonical SMILES	<chem>COC1=CC(=C2C(=O)C--INVALID-LINK--C3=CC=CC=C3)O</chem>

Physicochemical Properties

The physicochemical properties of **alpinetin** are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Data for **Alpinetin**

Property	Value
Appearance	White to yellow crystalline powder
Melting Point	223-224 °C
Boiling Point	494.9 ± 45.0 °C (Predicted)
Solubility	Soluble in DMSO (50 mg/mL), methanol, and ethanol; limited solubility in water.[2]
logP (predicted)	2.5 - 3.38
pKa (predicted)	7.34 ± 0.40

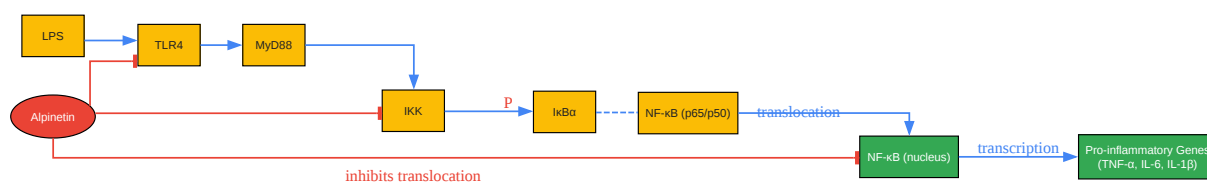
Pharmacological Activities and Signaling Pathways

Alpinetin exhibits a broad spectrum of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

Alpinetin has demonstrated potent anti-inflammatory effects by inhibiting major inflammatory pathways.

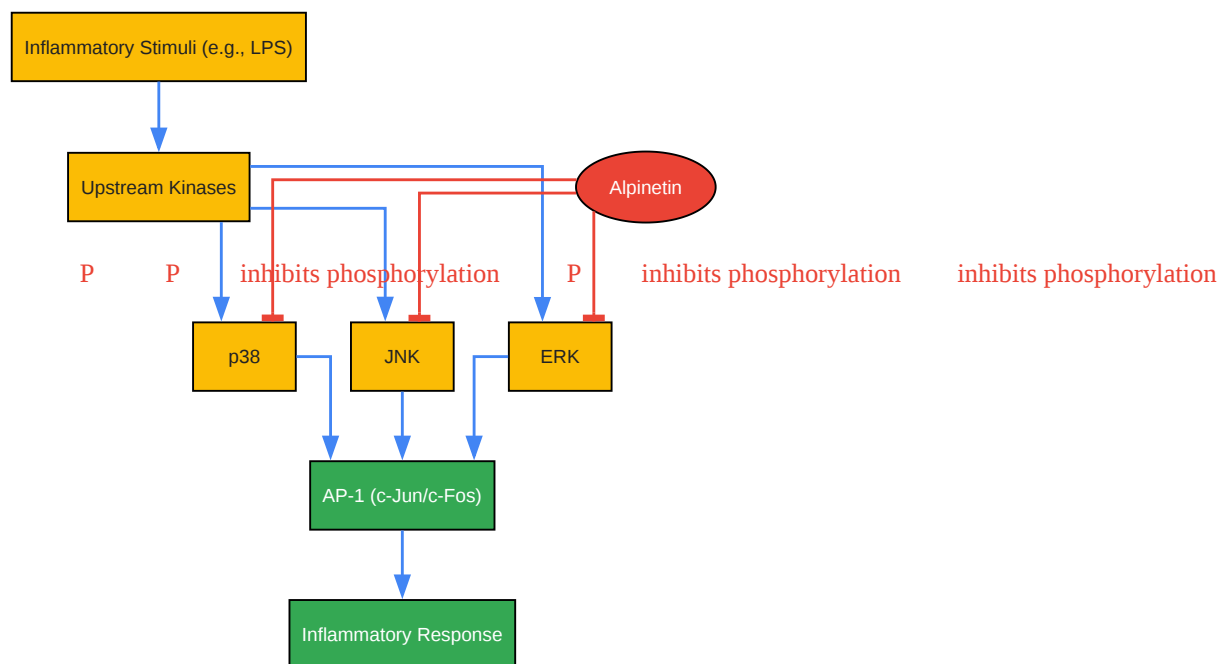
Alpinetin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF- κ B) pathway. It can prevent the phosphorylation and subsequent degradation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B. This leads to a downregulation of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .



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Alpinetin's inhibition of the NF- κ B signaling pathway.

Alpinetin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in response to inflammatory stimuli.



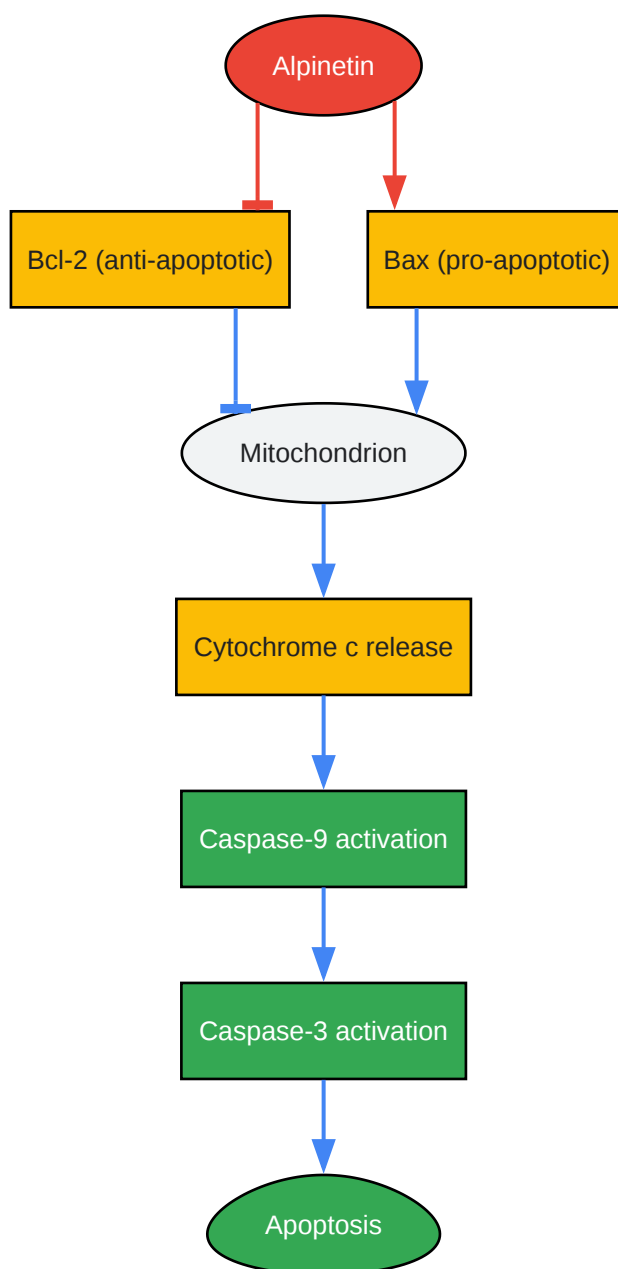
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Inhibition of the MAPK signaling pathway by **alpinetin**.

Anticancer Activity

Alpinetin has been shown to possess anticancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Alpinetin can induce apoptosis through the intrinsic mitochondrial pathway. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax. This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.



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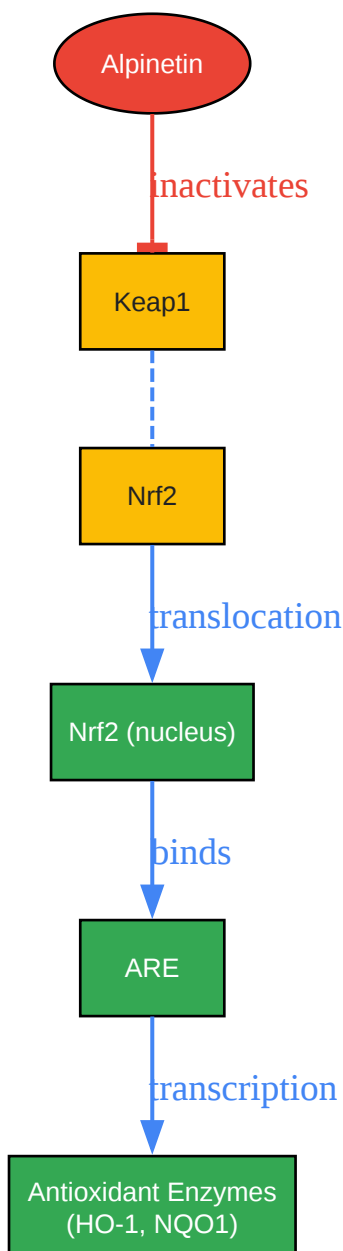
Induction of apoptosis by **alpinetin** via the mitochondrial pathway.

Alpinetin can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Antioxidant Activity

Alpinetin exhibits antioxidant properties through the activation of the Nrf2 signaling pathway.

Alpinetin can promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

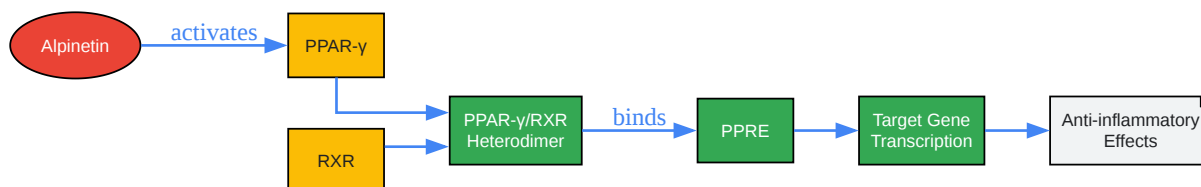


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Activation of the Nrf2 antioxidant pathway by **alpinetin**.

PPAR- γ Activation

Alpinetin has been identified as an activator of Peroxisome Proliferator-Activated Receptor- γ (PPAR- γ), a nuclear receptor that plays a key role in regulating inflammation and metabolism.



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Mechanism of PPAR- γ activation by **alpinetin**.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the pharmacological properties of **alpinetin**.

Anti-inflammatory Assays

- Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes differentiated into macrophages.
- Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Treatment: Cells are pre-treated with various concentrations of **alpinetin** (e.g., 10, 25, 50 μ M) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) for a specified duration (e.g., 6-24 hours).
- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF- α , IL-6, and IL-1 β in the cell culture supernatant.
- Protocol Outline:

- Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
- Block non-specific binding sites.
- Add cell culture supernatants and standards to the wells.
- Incubate with a detection antibody conjugated to an enzyme (e.g., HRP).
- Add a substrate that produces a colorimetric signal.
- Measure the absorbance at a specific wavelength and calculate the cytokine concentration based on the standard curve.
- Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF- κ B and MAPK signaling pathways.
- Protocol Outline:
 - Lyse treated cells and determine protein concentration.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, I κ B α , p38, ERK, and JNK.
 - Incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Quantify band intensities using densitometry software.

Anticancer Assays

- Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
- Protocol Outline:
 - Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate.

- Treat cells with a range of **alpinetin** concentrations for 24, 48, or 72 hours.
- Add MTT solution and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solvent (e.g., DMSO).
- Measure the absorbance at approximately 570 nm.
- Calculate cell viability as a percentage of the untreated control.
- Principle: Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- Protocol Outline:
 - Treat cancer cells with **alpinetin** for a specified time.
 - Harvest and wash the cells.
 - Resuspend cells in Annexin V binding buffer.
 - Add Annexin V-FITC and PI and incubate in the dark.
 - Analyze the cells by flow cytometry.
- Principle: Flow cytometry with PI staining of cellular DNA is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
- Protocol Outline:
 - Treat cancer cells with **alpinetin**.
 - Harvest and fix the cells in cold ethanol.
 - Treat cells with RNase A and stain with PI.
 - Analyze the DNA content of the cells by flow cytometry.

Analytical Methods

- Principle: HPLC is used for the separation, identification, and quantification of **alpinetin** in plant extracts and other samples.
- Typical Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid).
 - Flow Rate: Approximately 1.0 mL/min.
 - Detection: UV detection at a wavelength around 290 nm.
- Principle: LC-MS/MS provides high sensitivity and selectivity for the quantification of **alpinetin** in biological matrices like plasma.[\[2\]](#)
- Protocol Outline:
 - Sample Preparation: Protein precipitation from plasma samples using a solvent like acetonitrile.
 - Chromatographic Separation: Similar to HPLC, using a UPLC or UHPLC system for faster analysis.
 - Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) mode for high specificity, monitoring the transition of the precursor ion to a specific product ion.

Conclusion

Alpinetin is a promising natural flavonoid with a well-defined chemical structure and a wide array of pharmacological activities. Its ability to modulate key signaling pathways involved in

inflammation, cancer, and oxidative stress makes it a valuable candidate for further investigation and potential therapeutic development. This technical guide provides a foundational resource for researchers, offering a compilation of its chemical and physical properties, an overview of its biological effects with a focus on the underlying molecular mechanisms, and a summary of relevant experimental protocols. Further research, particularly in the areas of in vivo efficacy, safety, and bioavailability, will be crucial in translating the therapeutic potential of **alpinetin** into clinical applications.

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References

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